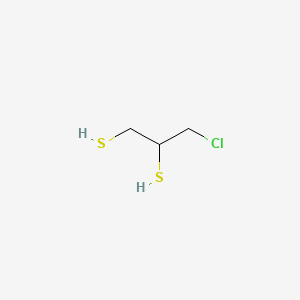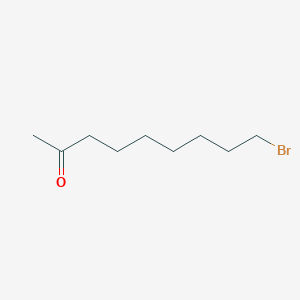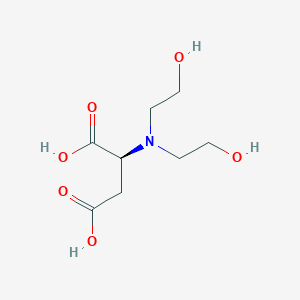
L-Aspartic acid, N,N-bis(2-hydroxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom of the aspartic acid molecule. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- typically involves the reaction of L-aspartic acid with ethylene oxide or ethylene chlorohydrin. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
In industrial settings, the production of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- is often carried out using large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to protein structure and function, as well as in the development of biochemical assays.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their structure and function. The compound can also act as a chelating agent, binding to metal ions and influencing their biological activity.
相似化合物的比较
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- can be compared with other similar compounds, such as:
N,N-bis(2-hydroxyethyl)glycine: This compound has similar hydroxyethyl groups but is derived from glycine instead of aspartic acid.
N,N-bis(2-hydroxyethyl)alanine: Similar to the aspartic acid derivative but based on alanine.
N,N-bis(2-hydroxyethyl)serine: Derived from serine and has similar functional groups.
The uniqueness of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- lies in its specific structure and the presence of the aspartic acid backbone, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
53123-82-3 |
|---|---|
分子式 |
C8H15NO6 |
分子量 |
221.21 g/mol |
IUPAC 名称 |
(2S)-2-[bis(2-hydroxyethyl)amino]butanedioic acid |
InChI |
InChI=1S/C8H15NO6/c10-3-1-9(2-4-11)6(8(14)15)5-7(12)13/h6,10-11H,1-5H2,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChI 键 |
JVHKNPYETGTKDJ-LURJTMIESA-N |
手性 SMILES |
C(CO)N(CCO)[C@@H](CC(=O)O)C(=O)O |
规范 SMILES |
C(CO)N(CCO)C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
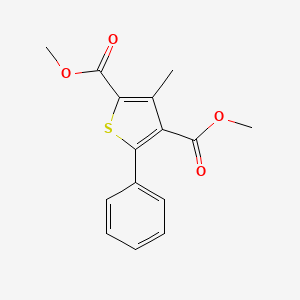

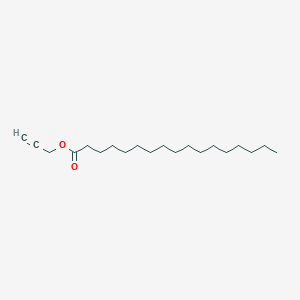





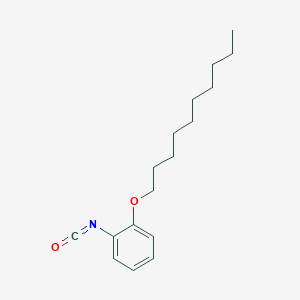
![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)

